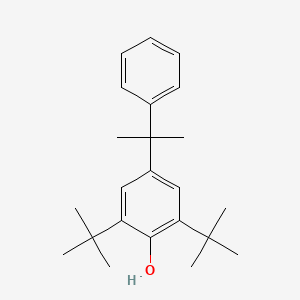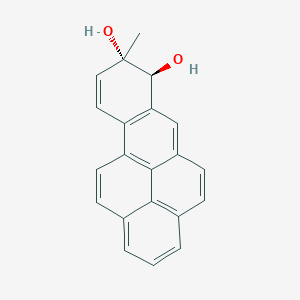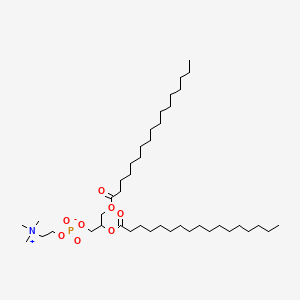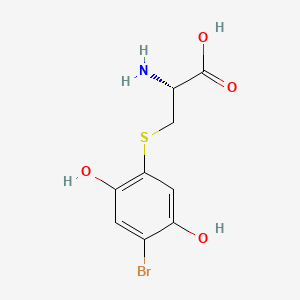
Pipequaline
Overview
Description
Synthesis Analysis
Research has made significant strides in the synthesis of compounds related to Pipequaline, such as pipecolic acid derivatives, through various synthetic strategies. Enantioselective syntheses have been developed using aziridine derived chiral synthons, demonstrating the versatility of these methods in creating complex molecular structures (Chavan et al., 2015). Additionally, efficient synthesis routes have been established for enantiomerically pure (R)-pipecolic acid, showcasing the advances in achieving high yields and selectivity in the production of such compounds (Fadel & Lahrache, 2007).
Scientific Research Applications
Partial Agonist of Benzodiazepine Receptors : Pipequaline has been studied for its effects on benzodiazepine receptors, particularly in the hippocampus of rats. It shows a partial suppression of activations by kainate, glutamate, and acetylcholine, suggesting its selective anxiolytic activity might be due to its partial agonistic action on benzodiazepine receptors (Debonnel & Montigny, 1987).
Binding onto Plasma Proteins and Blood Cells : The serum binding of pipequaline is notably high (96.3%), and it has shown high affinity for alpha 1-acid glycoprotein and human serum albumin. This property is crucial for understanding its pharmacokinetics and interactions within the human body (Essassi et al., 1987).
Effects on Memory : Research involving human volunteers assessed the effects of pipequaline on memory, alone or in combination with diazepam. Findings indicate that while diazepam impairs episodic memory, the effects of pipequaline were minor, suggesting its potential for anxiety treatment without significant memory impairment (Eves et al., 2004).
Transport from Blood to Brain and Liver : A study on rats revealed that pipequaline's uptake by the brain is inversely related to the protein concentration of the injected solution, indicating that a fraction of bound pipequaline is available for transport through the blood-brain barrier (Essassi et al., 1989).
Evaluation of Sedative Properties : In a study with normal volunteers, low doses of pipequaline showed psychostimulating properties without any sedative effect, while higher doses induced a significant decrease in performance compared to placebo. This suggests its potential as an anxiolytic drug devoid of sedative properties (von Frenckell et al., 1986).
Mechanism of Action
Target of Action
Pipequaline, also known as PK-8165, is an anxiolytic drug that was never marketed . It primarily targets the GABA A receptors in the brain . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Pipequaline acts as a non-selective GABA A receptor partial agonist . This means it binds to the GABA A receptors and mimics the natural neurotransmitter’s action to a certain extent, leading to a decrease in neuronal excitability.
Result of Action
The molecular and cellular effects of Pipequaline’s action primarily involve modulation of GABA A receptor activity, leading to decreased neuronal excitability. This results in its anxiolytic effects, with minimal sedative, amnestic, or anticonvulsant effects .
Action Environment
properties
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWZCMTSIONOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228183 | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipequaline | |
CAS RN |
77472-98-1 | |
| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipequaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipequaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pipequaline interact with its target and what are the downstream effects?
A1: Pipequaline acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, Pipequaline exhibited psychostimulant properties rather than sedation [].
Q2: What is known about the binding of Pipequaline to plasma proteins?
A2: Pipequaline demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, Pipequaline exhibits high affinity for a specific site on AAG and two sites on HSA [].
Q3: How do Pipequaline's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?
A3: While Pipequaline extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound Pipequaline remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].
Q4: Are there any known interactions between Pipequaline and other drugs on plasma protein binding sites?
A4: Research using radiolabeled Pipequaline ([14C]Pipequaline) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace Pipequaline from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, Pipequaline binding to HSA [].
Q5: Has Pipequaline been investigated for its effects on memory, alone or in combination with other drugs?
A5: Yes, there are studies investigating the effects of Pipequaline, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.
Q6: Are there any studies examining the combined effects of Pipequaline and alcohol on psychological functions?
A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with Pipequaline, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.
Q7: Does the structure of Pipequaline provide any insight into its activity?
A7: While the provided abstracts don't specify Pipequaline's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on Pipequaline's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.
Q8: What is the metabolic fate of Pipequaline in the body?
A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that Pipequaline is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)


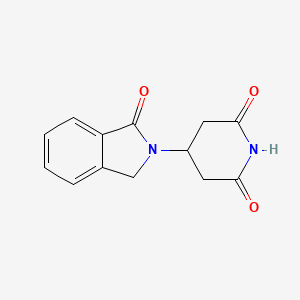
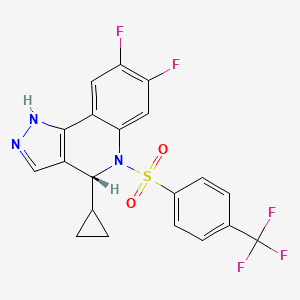
![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)
